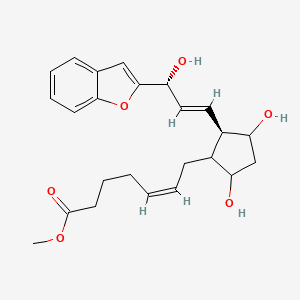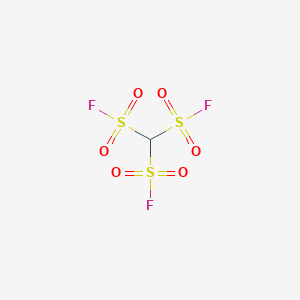![molecular formula C22H38OSi4 B14447122 Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- CAS No. 77547-99-0](/img/structure/B14447122.png)
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- is an organosilicon compound characterized by the presence of a silanol group (Si-OH) and multiple silyl groups. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- can be synthesized through the hydrolysis of corresponding silyl halides, alkoxysilanes, or aminosilanes. The most common reactants for this synthesis are chlorosilanes, which react with water to form the silanol compound and hydrochloric acid as a byproduct . The reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of silanol compounds often involves the controlled hydrolysis of chlorosilanes in a fluidized bed reactor. This method allows for the efficient production of silanol compounds with high purity and yield . The process may also involve the use of oxidants such as air, peracids, or potassium permanganate to oxidize hydrosilanes into silanols .
Análisis De Reacciones Químicas
Types of Reactions
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like air or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silanol group can be substituted with other functional groups through reactions with silyl halides or alkoxysilanes.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosilanes, alkoxysilanes, and hydrosilanes. The reactions typically occur under mild conditions with the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include disiloxanes, siloxanes, and other organosilicon compounds. These products are often used as intermediates in the synthesis of more complex silicon-based materials .
Aplicaciones Científicas De Investigación
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and materials.
Biology: Employed in the study of silicon-based biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and biomedical implants.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- involves its ability to form hydrogen bonds and interact with other molecules through its silanol group. This interaction can lead to the formation of stable complexes and facilitate various chemical reactions. The molecular targets and pathways involved in these interactions are primarily related to the silicon-oxygen bond and its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilanol: A simpler silanol compound with three methyl groups attached to the silicon atom.
Diphenylsilanediol: A silanediol compound with two phenyl groups and two hydroxyl groups attached to the silicon atom.
Silanetriol: A compound with three hydroxyl groups attached to the silicon atom.
Uniqueness
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- is unique due to its complex structure, which includes multiple silyl groups and a silanol group. This complexity allows for a wide range of chemical reactivity and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
77547-99-0 |
|---|---|
Fórmula molecular |
C22H38OSi4 |
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
hydroxy-dimethyl-[[methyl(diphenyl)silyl]-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H38OSi4/c1-24(2,3)22(25(4,5)6,26(7,8)23)27(9,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19,23H,1-9H3 |
Clave InChI |
UAKZFHQQSDUPMG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)O)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


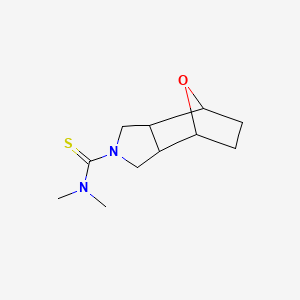
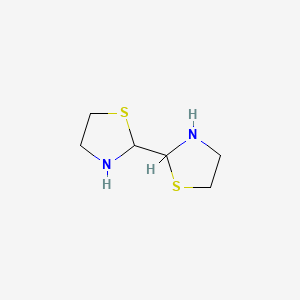
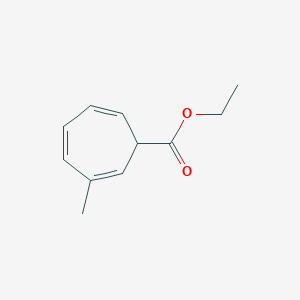
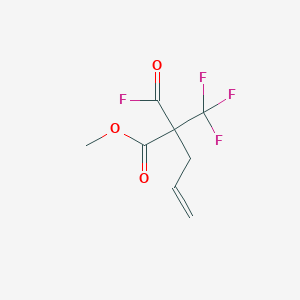
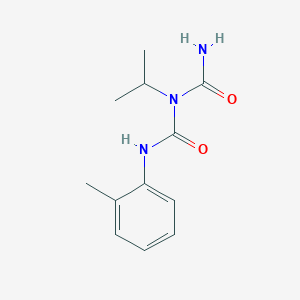
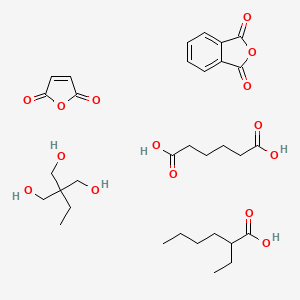
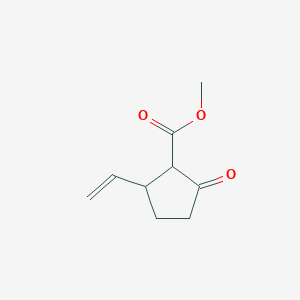
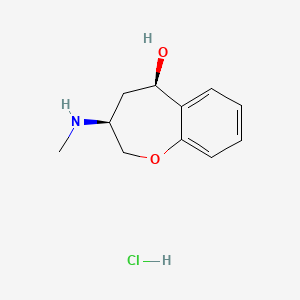
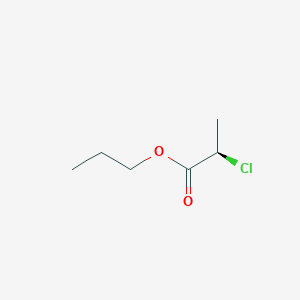
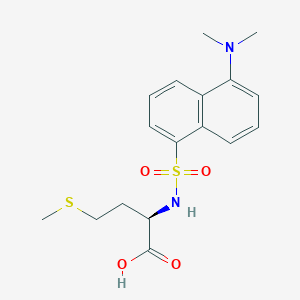
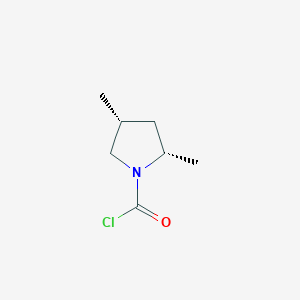
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
